(2S,3S)-3-aminopentan-2-ol hydrochloride
Description
(2S,3S)-3-Aminopentan-2-ol hydrochloride is a chiral aminol hydrochloride derivative with a molecular formula of C₅H₁₂ClNO (assuming pentan-2-ol backbone). These compounds typically serve as intermediates in pharmaceutical synthesis, chiral building blocks, or ligands in asymmetric catalysis .
Properties
CAS No. |
1352149-50-8 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Borohydride-Mediated Reduction
Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone group without epimerization. A study demonstrated a 78% yield with >99% enantiomeric excess (ee) when using a chiral auxiliary. The reaction proceeds via a six-membered transition state, ensuring retention of stereochemistry.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 78% |
| Enantiomeric Excess | >99% |
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ in tetrahydrofuran (THF) at reflux achieves complete reduction within 2 hours but risks racemization at elevated temperatures. To mitigate this, low temperatures (−20°C) and controlled addition rates are employed, yielding 85% product with 95% ee.
Catalytic Hydrogenation Strategies
Asymmetric hydrogenation using transition metal catalysts offers industrial-scale applicability.
Ruthenium-Catalyzed Hydrogenation
A Ru-BINAP complex catalyzes the hydrogenation of 3-aminopentan-2-one under 50 psi H₂ pressure, achieving 92% ee and 90% yield. The BINAP ligand’s chirality dictates the (2S,3S) configuration via π-orbital interactions with the substrate.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 12 hours |
Palladium on Carbon (Pd/C) Hydrogenation
Pd/C in acetic acid under 30 psi H₂ provides a racemic mixture, necessitating subsequent chiral resolution. Diastereomeric salt formation with L-tartaric acid separates the (2S,3S) isomer, yielding 65% after recrystallization.
Stereochemical Control via Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 3-aminopentan-2-ol offers an eco-friendly alternative.
Candida antarctica Lipase B (CAL-B)
CAL-B in tert-butyl methyl ether selectively acetylates the (2R,3R) enantiomer, leaving the (2S,3S)-alcohol unreacted. After 24 hours, 45% conversion yields the desired isomer with 98% ee.
Enzymatic Parameters
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Acyl Donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30°C |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Acid-Base Titration
Adding concentrated HCl (1.1 equiv) to (2S,3S)-3-aminopentan-2-ol in ethanol at 0°C yields a white precipitate. Filtration and drying under vacuum afford the hydrochloride salt in 95% purity.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0°C |
| Molar Ratio | 1:1.1 (amine:HCl) |
| Purity | 95% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NaBH₄ Reduction | 78 | >99 | Moderate | High |
| Ru-BINAP Hydrogenation | 90 | 92 | High | Moderate |
| Enzymatic Resolution | 45 | 98 | Low | Low |
The Ru-BINAP hydrogenation balances yield and enantioselectivity, making it preferred for industrial applications. Enzymatic methods, while sustainable, require optimization for scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-aminopentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities due to its structural features:
- Enzyme Interaction : Studies suggest that (2S,3S)-3-aminopentan-2-ol can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Pharmacological Potential : It has been investigated for its potential role as a lead compound in drug development, particularly in targeting receptors involved in pain modulation and metabolic processes .
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of bioactive compounds. Notable applications include:
-
Analgesics Development : It is used in the synthesis of tapentadol, a centrally acting analgesic with dual mechanisms of action as an opioid receptor agonist and norepinephrine reuptake inhibitor .
Compound Name Mechanism of Action Therapeutic Use Tapentadol μ-opioid receptor agonist & norepinephrine reuptake inhibitor Pain management - Building Block for Drug Synthesis : Its chiral nature makes it a valuable building block for creating other chiral compounds with potential therapeutic effects .
Case Study 1: Tapentadol Synthesis
Research has shown that this compound is integral to the synthesis of tapentadol. The process involves several steps, including:
- Formation of key intermediates through selective reactions.
- Use of chiral HPLC for enantiomeric separation.
- Final conversion to the hydrochloride salt form for improved stability and solubility .
Case Study 2: Enzyme Activity Studies
Experimental studies have highlighted the compound's ability to modulate enzyme activities relevant to metabolic disorders. For instance, its interaction with specific enzymes has been linked to alterations in glucose metabolism and lipid profiles in preclinical models.
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Key Differences :
- The adamantyl derivative exhibits enhanced hydrophobicity due to its bulky substituent, while pyrrolidine derivatives benefit from intramolecular H-bonding for stability.
Q & A
Q. What are the key considerations for the stereoselective synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride?
- Methodological Answer: Stereoselective synthesis requires chiral catalysts or auxiliaries to enforce the (2S,3S) configuration. A common approach involves the reduction of a ketone precursor (e.g., (2S,3S)-3-aminopentan-2-one) using chiral catalysts like Ru-BINAP complexes, which ensure high enantiomeric excess (ee) (>95%) . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, purification via recrystallization (e.g., methanol/ether mixtures) enhances stereochemical purity .
Q. Which analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?
- Methodological Answer:
- Chiral HPLC: Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention time comparison with standards validates purity .
- NMR Spectroscopy: and NMR with chiral shift reagents (e.g., Eu(hfc)) resolve diastereotopic protons, confirming stereochemistry .
- Optical Rotation: Measure specific rotation ([α]) against literature values to verify enantiomeric consistency .
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer: Enantiomers often exhibit divergent interactions with chiral biological targets. For example:
| Configuration | Enzyme Affinity | Biological Activity |
|---|---|---|
| (2S,3S) | High | Substrate for amine oxidases |
| (2R,3R) | Low | Reduced metabolic activity |
| Comparative assays (e.g., enzyme kinetics using purified amine dehydrogenases) quantify activity differences. Structural analogs in demonstrate similar trends . |
Advanced Research Questions
Q. How can X-ray crystallography elucidate the absolute configuration and intermolecular interactions of this compound?
- Methodological Answer: Single-crystal X-ray diffraction resolves absolute configuration via Flack parameter analysis. For example, related adamantane derivatives crystallize in the non-centrosymmetric space group , with hydrogen-bonding networks involving the ammonium group (N–H···Cl) and hydroxyl moiety (O–H···O). These interactions stabilize crystal packing and inform solubility properties . Refinement software (e.g., SHELXL) models displacement parameters to confirm atomic positions .
Q. What strategies resolve contradictions in biological activity data between enantiomers of aminopentanol derivatives?
- Methodological Answer:
- Enantiopure Sample Preparation: Use preparative chiral chromatography or kinetic resolution (e.g., lipase-mediated hydrolysis) to isolate individual enantiomers .
- Target-Specific Assays: Conduct binding studies (e.g., surface plasmon resonance) with purified receptors (e.g., G-protein-coupled receptors) to distinguish stereospecific interactions.
- Meta-Analysis: Cross-reference data from structurally related compounds (e.g., ’s comparative table) to identify trends in stereochemical bias .
Q. How do reaction conditions influence nucleophilic substitution at the amino group of this compound?
- Methodological Answer:
- pH Control: Alkaline conditions (pH >10) deprotonate the amino group, enhancing nucleophilicity for alkylation or acylation.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
- Catalysts: Crown ethers (e.g., 18-crown-6) improve reaction rates by complexing counterions (Cl). Monitor side products (e.g., elimination) via LC-MS .
Q. What computational methods predict viable synthetic routes for derivatives of this compound?
- Methodological Answer:
- Retrosynthesis Software: Tools like AiZynthFinder leverage reaction databases (e.g., Reaxys, Pistachio) to propose routes for functionalizing the amino or hydroxyl groups.
- DFT Calculations: Optimize transition states for stereocontrolled reactions (e.g., asymmetric hydrogenation) using Gaussian or ORCA. Compare activation energies to prioritize pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer:
- Purity Assessment: Re-analyze samples via DSC (differential scanning calorimetry) to detect impurities affecting melting points.
- Solvent Screening: Test solubility in deuterated solvents (e.g., DO, CDOD) using saturation shake-flask methods. Conflicting data may arise from hydrate formation (e.g., monohydrate vs. anhydrous forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
